Benzyl-pyridin-4-ylmethyl-amine Benzyl-pyridin-4-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 73325-67-4
VCID: VC2325752
InChI: InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
SMILES: C1=CC=C(C=C1)CNCC2=CC=NC=C2
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

Benzyl-pyridin-4-ylmethyl-amine

CAS No.: 73325-67-4

Cat. No.: VC2325752

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-pyridin-4-ylmethyl-amine - 73325-67-4

Specification

CAS No. 73325-67-4
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 1-phenyl-N-(pyridin-4-ylmethyl)methanamine
Standard InChI InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
Standard InChI Key LORNZWHHOVIGHG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=NC=C2
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=NC=C2

Introduction

Chemical Structure and Properties

Benzyl-pyridin-4-ylmethyl-amine, also known as 1-phenyl-N-(pyridin-4-ylmethyl)methanamine, is an organic compound with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This heterocyclic compound is characterized by a phenyl group attached to a methanamine moiety, which is further connected to a pyridin-4-ylmethyl group.

Structural Characteristics

The compound features three key structural components:

  • A benzyl (phenylmethyl) group

  • A secondary amine (-NH-) linker

  • A pyridin-4-ylmethyl group

Physical and Chemical Properties

The compound demonstrates important physicochemical properties relevant to its applications in medicinal chemistry and biological research:

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.26 g/mol
CAS Number73325-67-4
IUPAC Name1-phenyl-N-(pyridin-4-ylmethyl)methanamine
SMILES NotationC1=CC=C(C=C1)CNCC2=CC=NC=C2
InChIInChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
Physical StateBrown oil (for synthesized product)

The compound contains one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the pyridine nitrogen and amine nitrogen), making it suitable for various interactions with biological targets . Its rotatable bond count of 4 provides conformational flexibility, which is advantageous for binding to biological receptors .

Synthesis Methods

Several synthetic approaches have been reported for preparing Benzyl-pyridin-4-ylmethyl-amine and its derivatives. The most common method involves reductive amination reactions.

Reductive Amination

A well-established method for synthesizing this compound involves the reductive amination between 4-pyridinemethanamine (4-picolylamine) and benzaldehyde derivatives:

  • Reaction of 4-picolylamine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃)

  • The reaction typically occurs in a protic solvent like methanol at room temperature

  • Molecular sieves are often added to remove water formed during the reaction, driving the equilibrium toward product formation

This methodology can be adapted for various derivatives by using substituted benzaldehydes or pyridine derivatives.

Detailed Synthesis Protocol

A specific protocol for synthesizing similar compounds involves:

  • Combining 4-picolylamine (0.43 g, 4 mmol) and an aldehyde (9 mmol) in 10 ml methanol

  • Adding NaCNBH₃ (0.57 g, 9 mmol) and 4Å molecular sieves

  • Stirring for 12 hours at room temperature

  • Monitoring reaction progress by thin layer chromatography

  • Workup through extraction with dichloromethane and dilute HCl

  • Basification of the aqueous layer followed by re-extraction with dichloromethane

  • Drying over anhydrous MgSO₄, filtering, and evaporating to obtain the final product

Yields typically range from 38-65% depending on reaction conditions and specific substituents.

Alternative Synthesis Methods

Alternative approaches include:

  • Nucleophilic substitution reactions between benzyl halides and 4-pyridinemethanamine in the presence of a base

  • Metal-catalyzed coupling reactions for preparing more complex derivatives

  • Direct amination of pyridine derivatives with benzylamine under specific conditions

These methods offer versatility in synthesizing various structural analogs with different substitution patterns.

Applications in Medicinal Chemistry

Drug Design and Development

Benzyl-pyridin-4-ylmethyl-amine serves as an important building block in medicinal chemistry due to several advantageous characteristics:

  • The pyridine moiety is a common pharmacophore in numerous drugs

  • The secondary amine functionality provides a site for further derivatization

  • The benzyl group offers opportunities for introducing various substituents to modulate pharmacokinetic properties

These structural features make the compound valuable in hit-to-lead optimization and drug design processes.

Scaffolds for Bioactive Molecules

The compound serves as a versatile scaffold for developing:

  • Enzyme inhibitors targeting various therapeutic pathways

  • Receptor modulators that can interact with neurological systems

  • Metal-chelating agents that can be used in radiopharmaceuticals

  • Antimicrobial and antiviral agents through appropriate modifications

Biological Activities of Derivatives

Derivatives of Benzyl-pyridin-4-ylmethyl-amine have demonstrated diverse biological activities in research studies.

Anticancer Properties

Modified derivatives of this compound have shown promising anticancer activities:

  • Formation of metal complexes with cytotoxic effects against various cancer cell lines

  • N-benzyl-2-phenylpyrimidin-4-amine derivatives (structurally related compounds) have demonstrated activity against nonsmall cell lung cancer

  • Some derivatives induce apoptosis through activation of caspase pathways

  • Iron(III) complexes incorporating related compounds have demonstrated photocytotoxic properties when exposed to light

Enzyme Inhibition

Several derivatives have been investigated for their enzyme inhibitory activities:

  • USP1/UAF1 deubiquitinase inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown inhibitory activity against the USP1/UAF1 complex with IC₅₀ values in the nanomolar range

  • Acetylcholinesterase inhibition: Related N-benzylpyridinium compounds have demonstrated significant inhibitory activity against acetylcholinesterase with IC₅₀ values as low as 7.5 ± 0.19 nM (compound 7f)

  • Ghrelin O-acyl transferase inhibition: Some derivatives have been identified as potential inhibitors of ghrelin O-acyl transferase, suggesting applications in treating metabolic disorders

Other Biological Activities

Additional reported activities include:

  • Anti-inflammatory properties

  • Antioxidant effects, particularly with derivatives containing vanillin moieties

  • Neurological activities via interaction with various receptors in the central nervous system

Structure-Activity Relationships

Research has provided insights into how structural modifications affect the biological activity of Benzyl-pyridin-4-ylmethyl-amine derivatives.

Key Structure-Activity Findings

Structural ModificationEffect on ActivityReference
Addition of methoxy groups to the benzyl ringEnhanced binding to certain enzyme targets
Substitution with halogens (Cl, F) at benzyl positionImproved potency in acetylcholinesterase inhibition
Addition of a benzyl moietyHighest potency for compound 7f (IC₅₀ = 7.5 ± 0.19 nM)
2,4-Dimethoxy substitution on benzyl ringModified pharmacokinetic properties
Incorporation into metal complexesEnhanced cytotoxic activities against cancer cells

Pharmacophore Analysis

Studies suggest that the essential features for biological activity include:

  • The nitrogen atom in the pyridine ring, which acts as a hydrogen bond acceptor

  • The secondary amine, which functions as both a hydrogen bond donor and acceptor

  • The aromatic rings, which participate in π-π stacking interactions with protein targets

  • The methylene bridges, which provide appropriate spatial arrangement of key pharmacophoric elements

Coordination Chemistry

Metal Complex Formation

Benzyl-pyridin-4-ylmethyl-amine and its derivatives can function as ligands in coordination chemistry:

  • The pyridine nitrogen and amine nitrogen serve as coordinating sites for metal ions

  • Copper(II) complexes have been reported with related ligands showing square-pyramidal geometry

  • Metal complexes often display enhanced biological activities compared to the free ligands

Applications of Metal Complexes

These metal complexes have applications in:

  • Catalysis for organic transformations

  • Biological imaging through fluorescent or radioactive metal centers

  • Medicinal chemistry as potential metallodrugs

  • Materials science for developing functional materials with specific properties

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides characteristic signals for Benzyl-pyridin-4-ylmethyl-amine:

  • ¹H NMR data (300 MHz, CDCl₃):

    • Aromatic protons: δ 8.56 (2H, d, pyridine), 7.28 (4H, m, phenyl and pyridine)

    • Methylene protons: δ 3.82 (2H, s, benzylic CH₂), 3.76 (2H, s, pyridine-CH₂)

  • ¹³C NMR data (75 MHz, CDCl₃):

    • Aromatic carbons: δ 149.9, 149.6, 132, 129.4, 128.7, 123.1

    • Methylene carbons: δ 52.7, 51.8

These spectroscopic characteristics are valuable for confirming the structure and purity of synthesized compounds.

Current Research and Future Directions

Research Trends

Current research on Benzyl-pyridin-4-ylmethyl-amine and its derivatives focuses on:

  • Development of more potent and selective enzyme inhibitors

  • Exploration of new therapeutic applications beyond cancer and neurological disorders

  • Improvement of synthetic methods to achieve higher yields and greener processes

  • Investigation of structure-activity relationships to guide rational drug design

  • Exploration of coordination chemistry for developing novel metallodrugs

Future Directions

Promising future research directions include:

  • Targeted drug delivery systems incorporating these compounds

  • Development of dual-action drugs combining multiple pharmacophores

  • Personalized medicine approaches based on specific genetic profiles

  • Green chemistry methods for more sustainable synthesis

  • Computational studies to predict new applications and activities

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